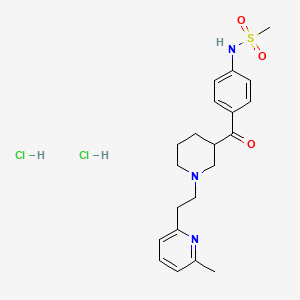
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is a chemical compound known for its significant role in pharmacological research. It is often used as a reference compound in studies involving potassium channels, particularly the human ether-à-go-go-related gene (hERG) potassium channels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the required quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference compound in studies involving potassium channels.
Biology: To study the effects of potassium channel modulation on cellular functions.
Medicine: In the development of drugs targeting potassium channels, particularly for cardiac and neurological conditions.
Industry: As a chemical intermediate in the synthesis of other pharmacologically active compounds
Mécanisme D'action
The compound exerts its effects by modulating the activity of hERG potassium channels. It acts as a blocker, preventing the flow of potassium ions through the channel, which in turn affects the cardiac action potential and influences its duration. This mechanism is crucial in understanding the role of hERG channels in cardiac function and in the development of drugs targeting these channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574): A potent hERG channel activator with a unique mechanism of action.
PD-118057: Another compound that modulates hERG channel activity.
Uniqueness
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is unique in its specific blocking action on hERG channels, making it a valuable tool in pharmacological research and drug development .
Propriétés
Numéro CAS |
113560-05-7 |
|---|---|
Formule moléculaire |
C21H29Cl2N3O3S |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-3-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH/c1-16-5-3-7-19(22-16)12-14-24-13-4-6-18(15-24)21(25)17-8-10-20(11-9-17)23-28(2,26)27;;/h3,5,7-11,18,23H,4,6,12-15H2,1-2H3;2*1H |
Clé InChI |
SMXINPYXESFIED-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CCN2CCCC(C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



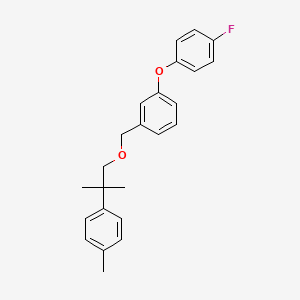


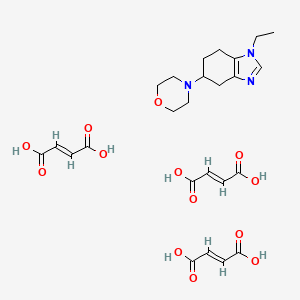
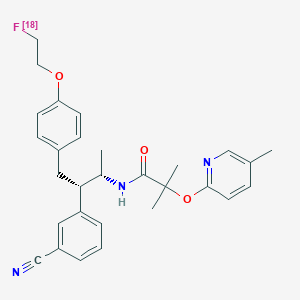
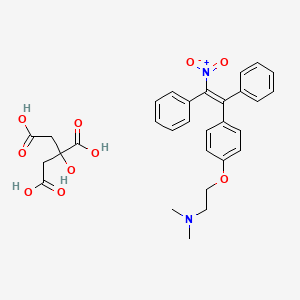

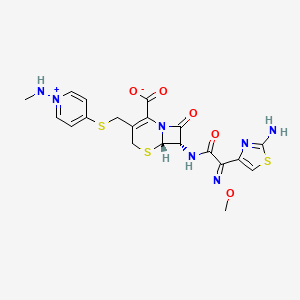
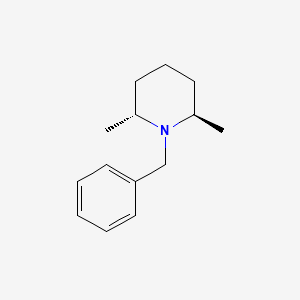
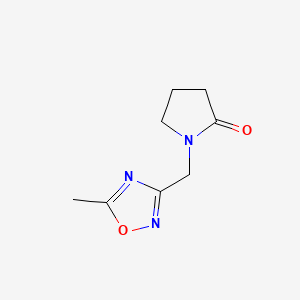
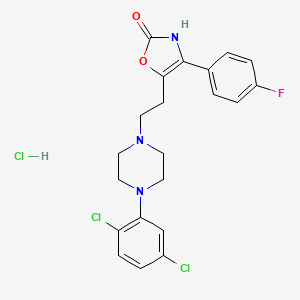

![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
